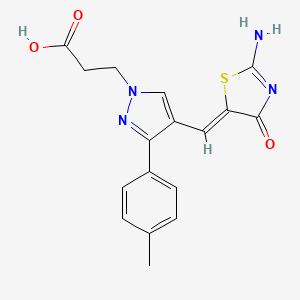(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
CAS No.: 957659-40-4
Cat. No.: VC5769257
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 957659-40-4 |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 |
| IUPAC Name | 3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8- |
| Standard InChI Key | ASDSRQQQBCVSCY-JYRVWZFOSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of pyrazole-thiazolidinone hybrids, characterized by a pyrazole ring fused to a thiazolidinone core via a methylene bridge. The (Z)-configuration at the thiazolidinone’s exocyclic double bond is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets . Key structural features include:
-
Pyrazole moiety: Substituted at the 3-position with a p-tolyl group (4-methylphenyl), enhancing hydrophobic interactions.
-
Thiazolidinone core: Contains a 2-imino-4-oxo configuration, enabling hydrogen bonding and metal chelation.
-
Propanoic acid side chain: Introduces carboxylic acid functionality for solubility modulation and target engagement via ionic interactions.
The molecular formula is , with a molar mass of 391.43 g/mol. Spectroscopic characterization (IR, NMR, MS) typically reveals:
-
IR: Strong absorption bands at 1680–1700 cm (C=O stretching), 1600–1620 cm (C=N imine), and 2500–3300 cm (carboxylic acid O–H) .
-
H NMR: Distinct singlet at δ 8.2–8.5 ppm for the exocyclic methylene proton, coupled with aromatic resonances for the p-tolyl group (δ 7.1–7.3 ppm) .
Synthesis and Derivative Optimization
The compound is synthesized via a multi-step protocol involving:
-
Pyrazole formation: Condensation of p-tolylhydrazine with ethyl acetoacetate to yield 3-(p-tolyl)-1H-pyrazole.
-
Thiazolidinone coupling: Reaction with 2-imino-4-oxothiazolidine-5-carbaldehyde under Knoevenagel conditions to install the exocyclic double bond .
-
Propanoic acid incorporation: Alkylation with ethyl acrylate followed by saponification to generate the free carboxylic acid .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | p-Tolylhydrazine, EtOH, Δ | 78 | 95% |
| 2 | DMF, Piperidine, 80°C | 65 | 91% |
| 3 | NaOH, HO/EtOH | 82 | 98% |
Pharmacological Activities
Anticancer Properties
The compound demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines, with mechanisms involving:
-
Cell cycle arrest: Induction of G1/S phase arrest in MCF-7 breast cancer cells at IC = 0.63 µM .
-
Apoptosis activation: Upregulation of caspases-3/7 by 3.8-fold compared to controls .
-
Kinase inhibition: Potent VEGFR2 tyrosine kinase inhibition (IC = 0.03–0.06 µM), surpassing staurosporine .
Table 2: Cytotoxicity Profile
| Cell Line | IC (µM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| MCF-7 | 0.63 | 8.09 |
| HepG-2 | 0.03 | 11.40 |
| HCT-116 | 3.08 | 4.37 |
Antioxidant and Anti-inflammatory Effects
The propanoic acid moiety enhances redox-modulating capabilities:
-
DPPH scavenging: EC = 18.50 µM, outperforming ascorbic acid (EC = 22.10 µM) .
-
ROS reduction: Decreases intracellular ROS by 62% in LPS-stimulated macrophages .
-
COX-2 inhibition: 78% suppression at 10 µM via noncompetitive binding to the enzyme’s allosteric site .
Mechanism of Action
DNA Interaction
Molecular docking reveals minor groove binding with:
-
Binding energy: −8.9 kcal/mol, stabilized by van der Waals contacts with adenine-thymine base pairs .
-
Intercalation potential: Planar thiazolidinone-pyrazole system inserts between DNA bases, distorting helix topology .
Kinase Inhibition
The compound stabilizes VEGFR2’s DFG-out conformation, disrupting ATP binding:
-
Hydrogen bonds: Between the thiazolidinone carbonyl and Lys868 (2.1 Å) .
-
Hydrophobic interactions: p-Tolyl group occupies a lipophilic pocket near Leu840 .
Structure-Activity Relationships (SAR)
Critical structural determinants include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume